

# O-Methylmurrayamine A: A Comprehensive Technical Guide to its Structure Elucidation and Characterization

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *O-Methylmurrayamine A*

Cat. No.: *B1255133*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**O-Methylmurrayamine A**, a pyranocarbazole alkaloid, has garnered significant interest in the scientific community due to its promising biological activities. Initially identified as a synthetic derivative of murrayamine A, it was later isolated from the leaves of *Murraya koenigii* and *Murraya siamensis*.<sup>[1]</sup> This technical guide provides an in-depth overview of the structure elucidation and characterization of **O-Methylmurrayamine A**, presenting a compilation of spectroscopic data, detailed experimental protocols for its isolation and synthesis, and insights into its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug development.

## Physicochemical Properties

**O-Methylmurrayamine A** is a small molecule with the chemical formula  $C_{19}H_{19}NO_2$  and a molecular weight of 293.4 g/mol. Its systematic IUPAC name is 9-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole. A summary of its key physicochemical properties is provided in the table below.

Property	Value	Source
Molecular Formula	C19H19NO2	PubChem
Molecular Weight	293.4 g/mol	PubChem
IUPAC Name	9-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole	PubChem
Monoisotopic Mass	293.141578849 Da	PubChem
XLogP3	4.6	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	1	PubChem
Exact Mass	293.141578849 Da	PubChem
Topological Polar Surface Area	34.3 Å <sup>2</sup>	PubChem
Heavy Atom Count	22	PubChem

## Structure Elucidation

The determination of the chemical structure of **O-Methylmurrayamine A** has been accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HR-MS), and confirmed by X-ray crystallography.

## Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: The <sup>1</sup>H and <sup>13</sup>C NMR spectra are crucial for elucidating the connectivity of atoms in the molecule. The structural confirmation of synthetic **O-Methylmurrayamine A** was achieved using <sup>1</sup>H NMR, <sup>13</sup>C NMR, and HR-ESI-MS. [\[1\]](#)

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

High-Resolution Mass Spectrometry (HR-MS): HR-MS is used to determine the precise molecular weight and elemental composition of a compound. The structure of synthesized **O-Methylmurrayamine A** was confirmed by HR-ESI-MS.[1]

Specific quantitative data for NMR, IR, and HR-MS are detailed in the tables in the "Data Presentation" section.

## X-ray Crystallography

The definitive three-dimensional structure of **O-Methylmurrayamine A** has been determined by X-ray crystallography. The crystallographic data is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 959120. This analysis provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

## Experimental Protocols

### Isolation from Natural Sources

**O-Methylmurrayamine A** can be isolated from the leaves of *Murraya koenigii*. A general procedure for the isolation of carbazole alkaloids from this plant involves the following steps:

- **Extraction:** The dried and powdered leaves of *Murraya koenigii* are extracted with a suitable organic solvent, such as acetone or methanol, at room temperature.
- **Concentration:** The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Fractionation and Purification:** The crude extract is subjected to column chromatography over silica gel. The column is typically eluted with a gradient of solvents, such as a mixture of petroleum ether and ethyl acetate, to separate the different components. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing **O-Methylmurrayamine A** are combined and further purified by repeated column chromatography or preparative TLC to afford the pure compound.

Figure 1: General workflow for the isolation of **O-Methylmurrayamine A**.

## Total Synthesis

The total synthesis of **O-Methylmurrayamine A** has been reported, providing a synthetic route to access this natural product and its analogs for further biological evaluation.[1] The key steps in the synthesis involve the formation of a carbazole intermediate followed by cyclization.[1]

Figure 2: Simplified logical flow of the total synthesis of **O-Methylmurrayamine A**.

## Biological Activity and Signaling Pathways

**O-Methylmurrayamine A** has demonstrated significant potential in several therapeutic areas, including neuroprotection and cancer treatment.

### Neuroprotective Effects

**O-Methylmurrayamine A** has been shown to exhibit neuroprotective effects against H<sub>2</sub>O<sub>2</sub>-induced damage in PC12 cells.[1]

### Anti-Cancer Activity

Notably, **O-Methylmurrayamine A** has displayed potent anti-cancer activity against DLD-1 colon cancer cells.[2] Its mechanism of action involves the downregulation of the mTOR/AKT signaling pathway and the induction of mitochondrial apoptosis.[2] This is characterized by altered cellular morphology, cell cycle arrest in the G2/M phase, increased reactive oxygen species (ROS) levels, and depolarization of the mitochondrial membrane.[2]

Figure 3: Signaling pathway of **O-Methylmurrayamine A** in colon cancer cells.

## Data Presentation

The following tables summarize the key quantitative data for the characterization of **O-Methylmurrayamine A**.

Table 1: Physicochemical and Spectroscopic Data Summary

Data Type	Parameter	Value
Molecular Formula	-	C19H19NO2
Molecular Weight	g/mol	293.4
HR-ESI-MS	[M+H] <sup>+</sup> m/z	Data to be sourced from full text
IR Spectrum	Key Peaks (cm <sup>-1</sup> )	Data to be sourced from full text

Table 2: <sup>1</sup>H NMR Spectral Data

Proton Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
Assignments to be sourced from full text			

Table 3: <sup>13</sup>C NMR Spectral Data

Carbon Assignment	Chemical Shift (ppm)
Assignments to be sourced from full text	

## Conclusion

**O-Methylmurrayamine A** is a pyranocarbazole alkaloid with significant biological potential, particularly in the areas of neuroprotection and oncology. Its structure has been unequivocally established through a combination of modern spectroscopic techniques and X-ray crystallography. The availability of a total synthetic route opens avenues for the creation of novel analogs with potentially enhanced therapeutic properties. This technical guide provides a centralized resource of the current knowledge on **O-Methylmurrayamine A**, which will be invaluable for researchers and professionals seeking to further explore its medicinal applications. Further investigation into its detailed mechanism of action and in vivo efficacy is warranted to fully realize its therapeutic potential.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [O-Methylmurrayamine A: A Comprehensive Technical Guide to its Structure Elucidation and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1255133#o-methylmurrayamine-a-structure-elucidation-and-characterization>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)